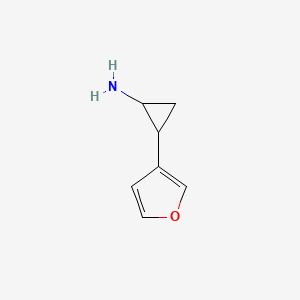

2-(Furan-3-yl)cyclopropan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-3-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRIXRUBHHRCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 2 Furan 3 Yl Cyclopropan 1 Amine

Reactivity Profiles of the Primary Amine Functionality in 2-(Furan-3-yl)cyclopropan-1-amine

The primary amine group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Reactions: Acylation, Sulfonylation, and Alkylation

The lone pair of electrons on the nitrogen atom of the primary amine imparts significant nucleophilic character, making it susceptible to reaction with a range of electrophiles.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides readily proceeds to form the corresponding N-cyclopropylamides. These reactions are typically carried out in the presence of a base, like triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen halide byproduct. The resulting amides are generally stable compounds. For instance, treatment with acetyl chloride in a suitable solvent like dichloromethane (B109758) at room temperature would be expected to yield N-(2-(furan-3-yl)cyclopropyl)acetamide in high yield.

Sulfonylation: Similarly, sulfonylation of the primary amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base, affords the corresponding sulfonamides. These reactions are crucial for the synthesis of compounds with potential biological activities and for the protection of the amine group during multi-step syntheses. The reaction with tosyl chloride in pyridine would be expected to produce N-(2-(furan-3-yl)cyclopropyl)-4-methylbenzenesulfonamide.

Alkylation: Alkylation of the primary amine can be achieved using various alkylating agents like alkyl halides. However, these reactions can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products due to the increasing nucleophilicity of the resulting secondary and tertiary amines. To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is often the preferred method. For example, reaction with a simple alkyl halide like methyl iodide could lead to a mixture of N-methyl, N,N-dimethyl, and even the quaternary ammonium (B1175870) salt derivatives.

| Reagent | Product | Typical Conditions | Expected Yield (%) |

| Acetyl chloride | N-(2-(furan-3-yl)cyclopropyl)acetamide | Et3N, CH2Cl2, 0 °C to rt | >90 |

| p-Toluenesulfonyl chloride | N-(2-(furan-3-yl)cyclopropyl)-4-methylbenzenesulfonamide | Pyridine, 0 °C to rt | 85-95 |

| Methyl iodide | Mixture of N-methylated products | K2CO3, CH3CN, reflux | Variable |

| Benzaldehyde, then NaBH4 | N-benzyl-2-(furan-3-yl)cyclopropan-1-amine | MeOH, rt | 80-90 |

Amine Oxidation and Reduction Chemistry

The primary amine of this compound can undergo oxidation; however, the presence of the cyclopropane (B1198618) ring introduces a potential for ring-opening reactions. Oxidation of cyclopropylamines can proceed via single-electron transfer (SET) mechanisms, which may lead to the formation of ring-opened products. The specific outcome is highly dependent on the oxidant and reaction conditions. For instance, enzymatic oxidation by cytochrome P450 has been shown to cause ring cleavage in other cyclopropylamine (B47189) systems.

Reduction of the primary amine functionality itself is not a common transformation. However, should the amine be converted into an imine or a related functional group, reduction back to an amine derivative would be a standard procedure.

Condensation Reactions and Heterocycle Formation

The primary amine readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These imines are valuable intermediates for further synthetic transformations, including reduction to secondary amines or participation in cycloaddition reactions.

Furthermore, condensation with dicarbonyl compounds or other bifunctional reagents provides a powerful route for the construction of various heterocyclic systems. For example, reaction with a 1,3-dicarbonyl compound like acetylacetone (B45752) (2,4-pentanedione) under acidic conditions could lead to the formation of a substituted dihydropyridine (B1217469) or a related heterocyclic structure through a multi-step condensation and cyclization sequence. The reaction of furan (B31954) derivatives with hydrazine (B178648) is also a known route to pyridazine (B1198779) systems. researchgate.netelectronicsandbooks.comnih.govresearchgate.netliberty.edu

Transformations and Functionalization of the Furan Ring in this compound

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to a variety of transformations, particularly electrophilic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Furan is known to be significantly more reactive towards electrophiles than benzene (B151609). pearson.comchemicalbook.compearson.com Electrophilic substitution on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions due to the greater stabilization of the cationic intermediate (arenium ion) through resonance involving the oxygen lone pair. pearson.comchemicalbook.compearson.comreddit.com

In the case of this compound, the furan ring is substituted at the C3 position. The directing effect of the C3-cyclopropylamine substituent will influence the regioselectivity of subsequent electrophilic substitutions. The cyclopropyl (B3062369) group is generally considered to be weakly electron-donating through sigma-bond donation (hyperconjugation). This would be expected to activate the furan ring towards electrophilic attack. The substitution is most likely to occur at the C2 or C5 positions, which are ortho and para-like to the C3 substituent, respectively, and are inherently the most reactive positions on the furan ring. Steric hindrance from the cyclopropylamine group might slightly favor substitution at the more distant C5 position.

Common electrophilic substitution reactions that could be applied include:

Nitration: Using mild nitrating agents like acetyl nitrate (B79036) to avoid ring degradation.

Halogenation: Employing reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for controlled monohalogenation.

Friedel-Crafts Acylation: Utilizing a mild Lewis acid catalyst with an acyl chloride or anhydride (B1165640).

| Electrophilic Reagent | Expected Major Product(s) |

| Acetyl nitrate | 2-(5-Nitro-furan-3-yl)cyclopropan-1-amine |

| N-Bromosuccinimide (NBS) | 2-(2-Bromo-furan-3-yl)cyclopropan-1-amine and/or 2-(5-Bromo-furan-3-yl)cyclopropan-1-amine |

| Acetic anhydride / SnCl4 | 1-(4-(2-Aminocyclopropyl)furan-2-yl)ethan-1-one |

Cycloaddition Reactions (e.g., Diels-Alder) of the Furan Moiety

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The relatively low aromaticity of furan compared to benzene facilitates its participation in such reactions, which temporarily disrupt the aromatic system. The reactivity of the furan diene is enhanced by electron-donating substituents.

The C3-cyclopropylamine substituent in this compound, being weakly electron-donating, is expected to increase the reactivity of the furan ring in Diels-Alder reactions. The reaction would typically occur with electron-deficient dienophiles such as maleic anhydride, N-substituted maleimides, or acrylates. The cycloaddition would lead to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. The regioselectivity of the addition will be influenced by the electronic and steric properties of both the furan derivative and the dienophile.

| Dienophile | Expected Product |

| Maleic anhydride | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride fused with the cyclopropylamine moiety |

| N-Phenylmaleimide | N-Phenyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide fused with the cyclopropylamine moiety |

| Methyl acrylate | Methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate fused with the cyclopropylamine moiety |

Ring-Opening Reactions and Furan Rearrangements

The chemical literature on the specific compound this compound is sparse, necessitating a predictive analysis based on the known reactivity of its constituent functional groups: the furan ring and the cyclopropylamine moiety. The furan ring, a five-membered aromatic heterocycle, is known to undergo a variety of reactions, including those that proceed with dearomatization. acs.org Under acidic conditions, furan can be hydrolyzed to a saturated dicarbonyl derivative. acs.org Oxidative ring-opening with agents like peracids can yield an unsaturated dialdehyde. acs.org

Furan itself can participate in various cycloaddition reactions. For instance, Diels-Alder reactions with reactive dienophiles lead to oxabicyclo[2.2.1]heptane derivatives. acs.org It also engages in [4+3] cycloadditions with oxyallyl cations to form oxabicyclo[3.2.1]octane derivatives. acs.org The presence of the cyclopropylamine substituent may influence the dienophilic or dienic character of the furan ring, potentially leading to novel rearrangement products upon cycloaddition and subsequent ring-opening.

Intrinsic Reactivity and Stability of the Cyclopropane Ring in this compound

Ring-Opening Reactions and Stereochemical Implications

The reactivity of the cyclopropane ring is significantly influenced by its substituents. In donor-acceptor cyclopropanes, ring-opening is a common reaction pathway, often proceeding with high stereospecificity. researchgate.net For a molecule like this compound, the furan ring acts as a π-donor and the amine as a σ-donor. The protonated form of the amine, an ammonium group, would act as a strong σ-acceptor.

Studies on analogous systems, such as trans-2-phenylcyclopropylamine hydrochloride, have shown that electrophilic ring-opening can occur at the distal C2-C3 bond. nih.gov This is attributed to the σ-withdrawing effect of the ammonium group, which weakens this bond. nih.gov A similar mechanism could be postulated for the subject compound under acidic conditions, leading to a 1,3-difunctionalized open-chain product. The stereochemistry of the starting material would likely dictate the stereochemistry of the product in such a concerted or near-concerted ring-opening event.

The stereochemistry of the amine group itself is also a factor. While simple acyclic amines undergo rapid pyramidal inversion, making resolution into enantiomers difficult, the energy barrier to inversion can be higher in cyclic or strained systems. libretexts.org The rigidity of the cyclopropane ring might slow this inversion, potentially allowing for the isolation of stable enantiomers and the study of stereospecific reactions.

Rearrangement Pathways Under Acidic or Thermal Conditions

Under acidic or thermal stress, this compound is expected to undergo complex rearrangements. The protonation of the furan ring or the amine nitrogen can initiate a cascade of reactions. Protonation of the furan ring could lead to loss of aromaticity and subsequent rearrangements.

In related systems, donor-acceptor cyclopropanes are known to undergo a variety of rearrangements. acs.org For instance, Lewis acid-catalyzed reactions can lead to the formation of five-membered rings. While the specific pathways for this compound have not been elucidated, analogies can be drawn. For example, the reaction of donor-acceptor cyclopropanes with primary amines can lead to the synthesis of functionalized dihydropyrroles. researchgate.net

Oxidative radical ring-opening is another potential pathway. beilstein-journals.org Reagents like manganese(III) acetate (B1210297) can initiate radical formation, leading to ring-opening and subsequent cyclization or functionalization. beilstein-journals.org The furan ring's susceptibility to oxidation could also play a role in these processes, potentially leading to dearomatization and the formation of complex polycyclic structures. nih.gov

Rational Design and Synthesis of Structural Analogs of this compound for Structure-Reactivity Investigations

Systematic Modifications at the Amine Nitrogen

To probe the role of the amine group in the reactivity of the parent compound, a series of analogs with systematic modifications at the nitrogen atom could be synthesized. These modifications would alter the nucleophilicity, basicity, and steric bulk of the amino group, thereby influencing the reaction pathways.

| Analog | Modification | Expected Impact on Reactivity |

| N-acetyl-2-(furan-3-yl)cyclopropan-1-amine | Acylation | Decreased nucleophilicity and basicity of the nitrogen. May favor reactions involving the furan ring. |

| N,N-dimethyl-2-(furan-3-yl)cyclopropan-1-amine | Alkylation | Increased basicity, potential for Hofmann elimination under certain conditions. Steric hindrance may disfavor N-centered reactions. |

| 2-(Furan-3-yl)cyclopropyl isocyanate | Conversion to isocyanate | Provides a reactive handle for the introduction of various nucleophiles (alcohols, amines) to generate ureas and carbamates. |

| 2-(Furan-3-yl)cyclopropan-1-ol | Deamination | Replacement of the amine with a hydroxyl group allows for comparison of the directing and activating effects of -NH2 vs. -OH. |

The synthesis of these analogs would likely start from a common intermediate, such as 2-(furan-3-yl)cyclopropanecarboxylic acid, which could be converted to the corresponding amide and then subjected to a Hofmann rearrangement to yield the primary amine. Alternatively, a Curtius or Schmidt rearrangement could be employed. google.com The primary amine can then be derivatized to the N-acetyl or N,N-dimethyl analogs using standard procedures.

Positional and Substituent Variations on the Furan Ring

Modifying the furan ring would provide insights into the electronic and steric effects on the reactivity of the cyclopropane ring and the amine group. The position of the cyclopropylamine substituent and the addition of other groups on the furan ring would be key areas of investigation.

| Analog | Modification | Expected Impact on Reactivity |

| 2-(Furan-2-yl)cyclopropan-1-amine | Isomeric change | Altered electronic communication between the furan ring and the cyclopropylamine. The 2-position of furan is generally more reactive towards electrophiles. youtube.com |

| 2-(5-Methylfuran-3-yl)cyclopropan-1-amine | Alkyl substitution | The electron-donating methyl group would increase the nucleophilicity of the furan ring, potentially enhancing its participation in ring-opening reactions. |

| 2-(5-Bromofuran-3-yl)cyclopropan-1-amine | Halogen substitution | The electron-withdrawing bromo group would decrease the furan's nucleophilicity. The bromine atom also serves as a handle for further synthetic transformations (e.g., cross-coupling reactions). |

| 2-(Benzofuran-3-yl)cyclopropan-1-amine | Annulated ring | The fused benzene ring would alter the aromaticity and electronic properties of the furan moiety, likely influencing the stability and reactivity of the entire molecule. youtube.com |

The synthesis of these analogs would require different starting materials. For instance, the 2-substituted furan analog would likely be prepared starting from 2-furaldehyde. The synthesis of substituted furans can be achieved through various methods, such as the Paal-Knorr synthesis. youtube.com Subsequent steps would involve the introduction of the cyclopropylamine moiety, potentially via cyclopropanation of a corresponding furan-substituted alkene followed by functional group manipulations. google.com

Diastereomeric and Enantiomeric Analogues of the Cyclopropane Core

The stereochemistry of the cyclopropane ring in this compound is a critical determinant of its chemical and biological properties. The presence of two stereocenters at the C1 and C2 positions of the cyclopropane ring gives rise to the existence of diastereomers (cis and trans) and, within each diastereomer, a pair of enantiomers ((+)/(-) or (R/S)). The spatial arrangement of the furan-3-yl and amine substituents profoundly influences the molecule's three-dimensional shape and its interactions with other molecules. While specific research on the diastereomeric and enantiomeric analogues of this compound is not extensively documented in publicly available literature, the synthesis and characterization of these stereoisomers can be projected based on established methodologies for analogous cyclopropane systems.

The synthesis of distinct diastereomers and enantiomers of 2-(aryl/heteroaryl)cyclopropan-1-amines typically involves either diastereoselective/enantioselective synthesis or the resolution of racemic mixtures.

Diastereoselective Synthesis:

The relative orientation of the substituents on the cyclopropane ring (cis or trans) is often controlled during the cyclopropanation reaction. For instance, the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound can lead to the formation of cyclopropanes with controllable stereoselectivity. organic-chemistry.org The choice of reagents and reaction conditions can favor the formation of either the cis or the trans isomer. For example, in the synthesis of related cyclopropane derivatives, the use of specific bases and solvents has been shown to direct the stereochemical outcome of the cyclopropanation reaction.

A general approach to the diastereoselective synthesis of this compound would likely start from 3-vinylfuran (B3031764). Cyclopropanation of this olefin with a suitable carbene or carbene equivalent would yield a mixture of cis and trans isomers of a cyclopropane-carboxylic acid ester or a related intermediate. The ratio of these diastereomers would depend on the cyclopropanating agent and reaction conditions. Subsequent conversion of the functional group (e.g., ester) to an amine via methods like the Curtius, Hofmann, or Schmidt rearrangement would provide the target diastereomeric amines.

Illustrative Diastereoselective Synthesis Data (Hypothetical)

| Entry | Cyclopropanating Reagent | Solvent | Base | Temperature (°C) | cis:trans Ratio |

| 1 | Ethyl diazoacetate / Rh₂(OAc)₄ | Dichloromethane | - | 25 | 30:70 |

| 2 | Dimethylsulfoxonium methylide | DMSO | NaH | 25 | >95:5 (trans) |

| 3 | Simmons-Smith (CH₂I₂/Zn-Cu) | Diethyl ether | - | 0-25 | Variable |

Enantioselective Synthesis and Resolution:

The preparation of enantiomerically pure or enriched this compound is crucial for understanding its stereospecific interactions. This can be achieved through two primary routes: asymmetric synthesis or chiral resolution.

Asymmetric Synthesis: This approach involves the use of chiral catalysts or auxiliaries to induce stereoselectivity during the synthesis. For example, enantioselective cyclopropanation of 3-vinylfuran could be achieved using a chiral rhodium or copper catalyst in conjunction with a diazo compound. Alternatively, a chiral auxiliary attached to the olefin or the carbene precursor can direct the stereochemical course of the reaction.

Chiral Resolution: This is a common method for separating enantiomers from a racemic mixture. For a racemic mixture of this compound, resolution can be achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid. nih.gov The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. nih.gov After separation, the pure enantiomers of the amine can be recovered by treatment with a base. Another technique is chiral chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral, leading to differential retention of the enantiomers.

Illustrative Chiral Resolution Data (Hypothetical)

| Resolving Agent | Solvent | Enantiomer Recovered | Optical Purity (ee%) |

| (+)-Tartaric Acid | Ethanol/Water | (1R,2S)-isomer | >98% |

| (-)-Mandelic Acid | Methanol | (1S,2R)-isomer | >97% |

| Chiral HPLC (Chiralcel OD-H) | Hexane/Isopropanol/DEA | Both enantiomers | >99% |

The absolute configuration of the separated enantiomers would typically be determined by X-ray crystallography of a suitable crystalline derivative or by correlation with compounds of known stereochemistry.

Advanced Structural Characterization and Conformational Analysis of 2 Furan 3 Yl Cyclopropan 1 Amine

High-Resolution Spectroscopic Methodologies for Detailed Structure Elucidation

Advanced spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity. However, the application of these techniques to 2-(Furan-3-yl)cyclopropan-1-amine has not been documented in accessible scientific literature.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for establishing the connectivity of atoms within a molecule and for assigning its stereochemistry. For this compound, such analyses would be crucial for confirming the covalent bond network between the furan (B31954) ring, the cyclopropane (B1198618) ring, and the amine group. Furthermore, NOESY or ROESY experiments could elucidate the spatial proximity of protons, providing insight into the relative configuration of the substituents on the cyclopropane ring. At present, no such experimental NMR data has been published.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Conformational Fingerprinting

Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide detailed information about the vibrational modes of a molecule, which are sensitive to its conformation and intermolecular interactions. An analysis of the FTIR and Raman spectra of this compound would reveal characteristic frequencies for the N-H stretches of the amine group, the C-H and C-O stretches of the furan ring, and the vibrations of the strained cyclopropane ring. These "conformational fingerprints" are currently unavailable for this compound.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula of a compound and for studying its fragmentation patterns. This analysis provides valuable clues about the molecule's structure and stability. The fragmentation pathways of this compound upon ionization, which would detail the characteristic losses of fragments from the parent ion, have not been reported.

X-ray Crystallography of this compound and its Co-crystals or Salts

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles.

Crystal Packing Motifs and Intermolecular Interaction Networks

The study of the crystal structure of this compound or its salts would illuminate how the molecules arrange themselves in a crystalline lattice. This includes identifying key intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking of the furan rings, which govern the crystal packing. No crystallographic data for this compound is currently available in the Cambridge Structural Database (CSD) or other public repositories.

Precise Determination of Bond Lengths, Angles, and Torsional Angles

A crystallographic study would provide a highly accurate geometric description of this compound. This would include the precise bond lengths within the furan and cyclopropane rings, the bond angles defining the geometry of the substituents, and the torsional angles that describe the conformation of the molecule in the solid state. This fundamental data remains unknown.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with left and right circularly polarized light, is an indispensable tool for determining the absolute stereochemistry of enantiomers. saschirality.orgcas.cz These techniques provide a three-dimensional view of the molecule's structure, which is crucial for distinguishing between non-superimposable mirror images. saschirality.org

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with the wavelength of light. bhu.ac.inmgcub.ac.in Circular Dichroism (CD) is the differential absorption of left and right circularly polarized light by a chiral molecule. bhu.ac.inscribd.com Together, these methods are used to identify the absolute configuration of chiral compounds, particularly those containing a chromophore, such as the furan ring in the target molecule.

For this compound, the furan moiety acts as a chromophore. The interaction of this chromophore with the chiral cyclopropane ring is expected to produce characteristic Cotton effects in both ORD and CD spectra. scribd.comcdnsciencepub.com Enantiomers of a chiral compound will exhibit mirror-image CD spectra and opposite Cotton effects in their ORD curves. saschirality.org By comparing the experimentally measured CD spectrum with that of a reference compound of known stereochemistry or with quantum-chemical predictions, the absolute configuration can be unambiguously assigned. For instance, a positive Cotton effect observed for one enantiomer would correspond to a negative Cotton effect for the other, allowing for their differentiation. scribd.com

Hypothetical Chiroptical Data for this compound Enantiomers

| Spectroscopic Method | Enantiomer A ((1R,2S)-isomer) | Enantiomer B ((1S,2R)-isomer) | Wavelength (nm) |

| CD (mdeg) | +15.2 | -15.1 | 225 |

| ORD (molar rotation) | Positive Cotton Effect | Negative Cotton Effect | 210-240 |

Note: This table presents hypothetical, representative data to illustrate the expected opposing spectral features of enantiomers. The sign of the Cotton effect would need to be correlated with a specific absolute configuration through computational analysis or chemical correlation.

Vibrational Circular Dichroism (VCD) has become a highly reliable method for determining the absolute configuration and conformation of chiral molecules in solution. rsc.orgnih.gov It measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. The primary advantage of VCD is that every vibrational mode of a chiral molecule is, in principle, VCD active, providing a rich fingerprint of its three-dimensional structure. nih.gov

The standard method for VCD analysis involves a comparison between the experimental spectrum and the computationally predicted spectrum. schrodinger.com Theoretical VCD spectra for all possible stereoisomers, such as the (1R, 2S) and (1S, 2R) enantiomers of this compound, would be calculated using quantum chemistry methods like Density Functional Theory (DFT). The absolute configuration of the synthesized sample is then assigned by identifying which calculated spectrum best matches the experimental one. nih.govacs.org This comparison is often quantified using similarity indices to ensure an unambiguous assignment. schrodinger.com

Illustrative VCD Data Comparison for Key Vibrational Modes of this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental VCD Intensity | Calculated (1R,2S) VCD Intensity | Calculated (1S,2R) VCD Intensity |

| N-H Stretch (asym) | 3350 | +5.2 x 10⁻⁵ | +5.5 x 10⁻⁵ | -5.4 x 10⁻⁵ |

| N-H Stretch (sym) | 3280 | -3.1 x 10⁻⁵ | -3.3 x 10⁻⁵ | +3.2 x 10⁻⁵ |

| Furan C-H Stretch | 3145 | +1.8 x 10⁻⁵ | +2.0 x 10⁻⁵ | -1.9 x 10⁻⁵ |

| Cyclopropane C-H Stretch | 3085 | -4.5 x 10⁻⁵ | -4.7 x 10⁻⁵ | +4.6 x 10⁻⁵ |

Note: This table contains representative data illustrating how the signs of VCD bands for the two enantiomers are opposite. A match between the experimental and one of the calculated columns would determine the absolute configuration.

Comprehensive Conformational Analysis of the this compound Scaffold

The conformational landscape of this molecule is primarily defined by the rotation around the single bond connecting the furan and cyclopropane rings. While the cyclopropane ring is inherently rigid due to significant angle and torsional strain, the furan ring possesses some flexibility. libretexts.orgdalalinstitute.comnih.gov High-resolution spectroscopic studies on the related molecule cyclopropylamine (B47189) have revealed the existence of distinct trans and gauche conformers, defined by the orientation of the amine group. nih.gov

For this compound, computational chemistry serves as a powerful tool to map the potential energy surface and identify stable conformers. By systematically rotating the furan ring relative to the cyclopropane, one can locate various energy minima corresponding to preferred conformations (e.g., syn and anti arrangements where the furan oxygen is oriented towards or away from the amine group, respectively). These theoretical findings can be corroborated by experimental techniques like nuclear magnetic resonance (NMR) spectroscopy, which can provide data on through-space interactions (NOE) consistent with a particular dominant conformation.

Calculated Relative Energies for Potential Conformers of this compound

| Conformer | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Syn-eclipsed | 0° | 3.5 (Transition State) | 0.2 |

| Gauche | ~60° | 0.0 (Global Minimum) | 75.1 |

| Anti-eclipsed | 180° | 1.2 (Local Minimum) | 24.7 |

Note: This table provides a hypothetical energy profile based on computational analysis of similar structures. It suggests that a 'gauche'-like conformer is the most stable, likely due to a balance of steric and electronic factors.

The conformational preferences of this compound are heavily influenced by a balance of stabilizing and destabilizing non-covalent interactions.

Intramolecular Hydrogen Bonding: A key stabilizing interaction is the potential for an intramolecular hydrogen bond between the hydrogen atom of the amine group (-NH₂) and the lone pair of electrons on the furan's oxygen atom. nih.govbohrium.com This type of interaction can significantly lock the molecule into a specific conformation, one where the amine group is oriented towards the furan ring. mdpi.com The formation of this quasi-aromatic ring via hydrogen bonding enhances molecular planarity and stability. mdpi.com

Steric Interactions: Conversely, steric hindrance provides a destabilizing force. If the furan ring and the amine group are brought too close together, repulsive van der Waals interactions will increase the molecule's energy. The constrained nature of the cyclopropane ring means that the substituents are held in relatively fixed positions, leading to torsional strain from eclipsed C-H bonds. libretexts.org The final, most populated conformation represents the optimal geometry that maximizes attractive forces like hydrogen bonding while minimizing steric and torsional strain.

The interplay between the attractive hydrogen bond and repulsive steric forces ultimately dictates the dominant conformation in solution and the solid state, which in turn governs the molecule's chemical and physical properties.

Theoretical and Computational Studies of 2 Furan 3 Yl Cyclopropan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(furan-3-yl)cyclopropan-1-amine. These methods allow for the precise determination of its three-dimensional geometry, the energies of its different conformations, and the distribution of its electrons.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to predict the molecular structure and energetics of chemical compounds. For this compound, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy. researchgate.net Geometry optimization would reveal the most stable arrangement of the atoms in three-dimensional space, providing crucial information on bond lengths, bond angles, and dihedral angles.

The rotational barriers around the C-C bond connecting the cyclopropyl (B3062369) and furan (B31954) rings, as well as the C-N bond of the amine group, can be systematically explored to map out the potential energy surface. This allows for the identification of various conformers and the transition states that separate them, providing a comprehensive understanding of the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.

Table 1: Hypothetical Optimized Geometric Parameters of this compound calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C(furan)-C(cyclopropyl) | 1.485 | C(furan)-C(cyclopropyl)-C | 120.5 |

| C(cyclopropyl)-N | 1.460 | C(cyclopropyl)-C-N | 118.9 |

| Furan C-O | 1.362 | H-N-H | 107.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgiupac.org For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the nitrogen atom of the amine group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the cyclopropane (B1198618) ring and the furan ring, suggesting these areas are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net Reactivity indices such as chemical potential, hardness, and electrophilicity can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity profile. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound.

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 5.60 |

| Ionization Potential | 5.85 |

| Electron Affinity | 0.25 |

| Global Hardness | 2.80 |

| Electrophilicity Index | 1.65 |

Note: The data in this table is hypothetical and for illustrative purposes.

The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified. For this compound, the ESP surface would likely show a negative potential (red) around the oxygen atom of the furan ring and the nitrogen atom of the amine group, indicating these are regions of high electron density and are prone to electrophilic attack or hydrogen bonding. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms of the amine group, highlighting their potential to act as hydrogen bond donors. This analysis is invaluable for predicting how the molecule will interact with other molecules, such as solvents, receptors, or other reactants.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic properties of molecules, which is a crucial step in their characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C atoms. globalresearchonline.net These theoretical predictions, when compared with experimental data, can aid in the definitive assignment of signals in the NMR spectrum, which is essential for structural elucidation.

IR Frequencies: Theoretical calculations of vibrational frequencies can provide a detailed interpretation of the infrared (IR) spectrum. diva-portal.orgresearchgate.net By calculating the harmonic vibrational frequencies, specific peaks in the experimental IR spectrum can be assigned to particular vibrational modes of the molecule, such as the N-H stretching of the amine group, the C-H stretching of the furan and cyclopropane rings, and the C-O-C stretching of the furan ring.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amine | N-H Symmetric Stretch | 3350 |

| Amine | N-H Asymmetric Stretch | 3420 |

| Furan | C-H Stretch | 3120 |

| Cyclopropane | C-H Stretch | 3050 |

| Furan | C=C Stretch | 1580 |

| Furan | C-O-C Stretch | 1080 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.

For reactions involving this compound, such as N-acylation, alkylation, or reactions involving the furan ring, computational methods can be used to model the entire reaction pathway. This involves locating and characterizing the structures of the reactants, products, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.

By calculating the activation energies (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products, thus mapping out the complete energy profile of the reaction. This detailed understanding of the reaction mechanism can be used to optimize reaction conditions and to design more efficient synthetic routes.

Intrinsic Reaction Coordinate (IRC) Calculations for Mechanistic Validation

Intrinsic Reaction Coordinate (IRC) calculations are a cornerstone of computational chemistry for validating proposed reaction mechanisms. rowansci.commissouri.edu An IRC calculation traces the minimum energy path on the potential energy surface, connecting a transition state (TS) to its corresponding reactants and products. scm.comuni-muenchen.de This confirms that a located transition structure is indeed the correct saddle point for the reaction of interest and provides a detailed picture of the structural changes that occur along the reaction pathway. numberanalytics.comnumberanalytics.com

For a molecule like this compound, an IRC calculation could be used to validate a hypothetical reaction, such as the N-alkylation of the primary amine. The process would involve:

Transition State Optimization: First, a hypothetical transition state for the reaction (e.g., with an alkyl halide) is located and optimized using a suitable quantum chemical method. numberanalytics.com

Frequency Calculation: A frequency calculation on the TS geometry is performed to confirm it is a first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

IRC Path Calculation: Starting from the TS structure, the IRC calculation proceeds in both a "forward" and "backward" direction along the path of steepest descent. rowansci.comscm.com

Analysis: The calculation generates a series of points, each with a specific geometry and energy, effectively mapping the reaction trajectory. protheragen.aifaccts.de By plotting the energy versus the reaction coordinate, one can visualize the energy profile, including the activation barriers and the relative energies of the reactant, transition state, and product. numberanalytics.com

The table below illustrates the type of data that would be generated from an IRC calculation for a hypothetical reaction.

| IRC Point | Reaction Coordinate (amu1/2·Bohr) | Relative Energy (kcal/mol) | Status |

|---|---|---|---|

| -5 | -2.0 | 0.00 | Reactant Complex |

| -3 | -1.0 | 5.25 | Path to TS |

| -1 | -0.2 | 14.80 | Path to TS |

| 0 | 0.0 | 15.10 | Transition State |

| 1 | 0.2 | 14.95 | Path to Product |

| 3 | 1.0 | -2.50 | Path to Product |

| 5 | 2.0 | -8.90 | Product Complex |

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. youtube.comtandfonline.com For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape, understanding its dynamic behavior in solution, and identifying its most stable geometries. oup.comnih.gov

A typical MD simulation protocol would involve:

Force Field Parameterization: An accurate force field is crucial for reliable MD simulations. For this compound, parameters would be needed for the furan, cyclopropane, and amine moieties. These could be derived from established force fields like OPLS-AA or CGenFF, which have parameters for many common organic and heterocyclic fragments. acs.orgresearchgate.netnih.gov For higher accuracy, system-specific parameters can be developed from quantum mechanical calculations. unipi.it

System Setup: The molecule is placed in a simulation box, typically filled with explicit solvent molecules (e.g., water) to mimic physiological conditions.

Simulation: The system undergoes an equilibration phase to reach the desired temperature and pressure, followed by a longer production run where data is collected. Modern simulations can extend to the microsecond scale, allowing for the observation of significant conformational changes. tandfonline.com

Analysis of the MD trajectory provides a wealth of information, including the relative populations of different conformers, the dynamics of bond rotations, and the interaction of the molecule with its environment.

| Conformer ID | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (Cfuran-Ccyclo-Ccyclo-N) |

|---|---|---|---|

| 1 | 0.00 | 65.2 | -65.8° |

| 2 | 0.85 | 25.1 | 175.3° |

| 3 | 1.50 | 9.7 | 70.1° |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Relevant to Chemical Behavior and Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in drug discovery and materials science to correlate a compound's structure with its biological activity or physicochemical properties, respectively. fiveable.melongdom.orgjocpr.com These models allow for the prediction of the activity or properties of new, unsynthesized molecules, thereby accelerating research and reducing costs. researchgate.net

To develop a QSAR model for a series of analogs of this compound, one would follow these steps:

Dataset Assembly: A dataset of structurally related compounds with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding affinity) is compiled.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include physicochemical properties (e.g., LogP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), and topological indices. digitaloceanspaces.comresearchgate.netaidic.it

Model Generation and Validation: A mathematical model is created using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. longdom.org The model's predictive power and robustness are rigorously assessed through internal and external validation techniques. jocpr.com

For instance, a hypothetical QSAR study could aim to predict the inhibitory activity (pIC₅₀) of analogs against a specific enzyme.

| Compound | Substituent (R) | LogP | HOMO Energy (eV) | Experimental pIC₅₀ |

|---|---|---|---|---|

| 1 | -H | 1.85 | -5.98 | 5.60 |

| 2 | -Cl | 2.55 | -6.15 | 6.10 |

| 3 | -OCH₃ | 1.70 | -5.75 | 6.35 |

| 4 | -CH₃ | 2.30 | -5.89 | 5.95 |

| 5 | -NO₂ | 1.90 | -6.50 | 5.15 |

From such data, a hypothetical QSAR equation might be derived, such as: pIC₅₀ = 4.25 + (0.52 * LogP) - (0.88 * EHOMO)

This equation would suggest that higher lipophilicity (LogP) and a higher HOMO energy (characteristic of better electron-donating ability) contribute positively to the inhibitory activity of this class of compounds.

Molecular Recognition and Binding Modes with Specific Biomolecules

Structural Basis of Ligand-Target Interactions via Docking and MD Simulations

No molecular docking or molecular dynamics simulation studies detailing the interaction of this compound with any biological target have been published in the accessible scientific literature. Such studies are crucial for predicting the binding affinity and identifying key interacting residues within a protein's binding pocket. nih.govnih.gov In the absence of this research, the structural basis for any potential ligand-target interactions remains purely speculative.

Kinetic and Thermodynamic Analysis of Binding Events (e.g., SPR, ITC)

A search for kinetic and thermodynamic data from techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for the binding of this compound to any biomolecule yielded no results. These methods are essential for quantitatively characterizing the binding affinity (K_D), association (k_a), and dissociation (k_d) rates, as well as the thermodynamic parameters (ΔH, ΔS, ΔG) of binding events. nih.govuu.nl Without such data, a fundamental understanding of the energetics and kinetics of its potential molecular interactions is absent.

Elucidation of Enzyme Inhibition Mechanisms by this compound (if applicable)

Reversible vs. Irreversible Inhibition Mechanisms

There is no information available to determine whether this compound acts as an enzyme inhibitor. Consequently, there are no studies differentiating between reversible and irreversible inhibition mechanisms for this compound. nih.gov Such an analysis would require kinetic assays to determine if the compound forms a covalent bond with its target or binds non-covalently.

Active Site Mapping and Residue Identification through Mutagenesis Studies

As there are no known enzyme targets for this compound, no active site mapping or mutagenesis studies have been performed. These experimental approaches are used to identify the specific amino acid residues within an enzyme's active site that are critical for inhibitor binding and catalytic activity. nih.govnih.gov

Interaction with Nucleic Acids and Lipids at a Molecular Level

No research has been published investigating the potential interactions of this compound with nucleic acids (DNA or RNA) or lipid membranes at a molecular level.

Scientific Literature Review Reveals Scant Data on this compound

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific research on the chemical compound this compound. Despite targeted searches for mechanistic studies, molecular interactions, and structure-mechanism relationships of its derivatives, no dedicated scholarly articles, patents, or detailed experimental data could be retrieved.

This absence of information in the public domain prevents a thorough and scientifically accurate discussion as outlined in the requested article structure. The specific focus on "Mechanistic Investigations of Molecular Interactions Involving this compound" and "Structure-Mechanism Relationships for Synthesized Derivatives of this compound" cannot be fulfilled due to the unavailability of primary research on this particular molecule.

While the furan and cyclopropylamine (B47189) moieties are individually present in numerous biologically active compounds, the specific combination and substitution pattern of this compound does not appear to have been a subject of published scientific inquiry. General information on furan derivatives highlights their broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov Similarly, cyclopropylamines are recognized as important pharmacophores in medicinal chemistry. However, extrapolating these general characteristics to the specific, unstudied compound would be speculative and would not adhere to the required scientific accuracy.

Therefore, the following sections of the proposed article could not be generated:

Mechanistic Investigations of Molecular Interactions Involving 2 Furan 3 Yl Cyclopropan 1 Amine6.4. Structure Mechanism Relationships for Synthesized Derivatives of 2 Furan 3 Yl Cyclopropan 1 Amine

Without foundational research on the synthesis, characterization, and biological evaluation of 2-(furan-3-yl)cyclopropan-1-amine and its analogues, any discussion on its molecular interactions or the relationship between the structure of its derivatives and their mechanisms of action would be unfounded.

Applications of 2 Furan 3 Yl Cyclopropan 1 Amine in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral cyclopropylamine (B47189) scaffold fused to a furan (B31954) ring suggests that 2-(furan-3-yl)cyclopropan-1-amine could serve as a valuable chiral building block in asymmetric synthesis. Chiral amines are fundamental to the synthesis of a vast number of pharmaceuticals and biologically active compounds. The rigid, three-membered ring of the cyclopropane (B1198618) introduces conformational constraints that can be exploited to induce high levels of stereoselectivity in chemical transformations.

The furan moiety, a five-membered aromatic heterocycle, offers multiple sites for functionalization, allowing for the elaboration of the core structure into more complex molecular architectures. The nitrogen atom of the amine group can be readily derivatized to form amides, sulfonamides, or imines, providing a handle for introducing further chemical diversity. In the context of asymmetric synthesis, enantiomerically pure forms of this compound could be employed as key fragments in the total synthesis of natural products or as chiral auxiliaries to control the stereochemical outcome of reactions.

Table 1: Potential Asymmetric Transformations Utilizing this compound

| Transformation Type | Potential Role of this compound | Expected Outcome |

| Acylation/Sulfonylation | Chiral Nucleophile | Formation of chiral amides/sulfonamides |

| Reductive Amination | Chiral Amine Source | Synthesis of more complex chiral secondary or tertiary amines |

| Mannich Reaction | Chiral Amine Component | Diastereoselective formation of β-amino carbonyl compounds |

| As Chiral Auxiliary | Stereodirecting Group | Control of stereochemistry in alkylation or addition reactions |

Role in Ligand Design for Homogeneous and Heterogeneous Catalysis

The structural features of this compound make it an intriguing candidate for the development of novel ligands for transition metal catalysis. The nitrogen atom of the amine and the oxygen atom of the furan ring can potentially act as a bidentate ligand, chelating to a metal center. The stereochemistry of the cyclopropane ring would create a well-defined chiral pocket around the metal, which is a critical feature for enantioselective catalysis.

Such ligands could find application in a variety of catalytic transformations, including hydrogenations, cross-coupling reactions, and asymmetric additions. The electronic properties of the furan ring can be tuned through substitution, which in turn would modulate the electronic environment of the metal center, allowing for the fine-tuning of catalytic activity and selectivity. Furthermore, the amine functionality provides a convenient point of attachment for immobilization onto solid supports, enabling the development of heterogeneous catalysts that can be easily separated and recycled.

Precursor in the Development of Novel Polymeric Materials or Supramolecular Assemblies

The bifunctional nature of this compound, possessing both a reactive amine group and a furan ring, opens up possibilities for its use as a monomer in the synthesis of novel polymers. The amine group can participate in polymerization reactions such as polyamidation or polyimidation. The furan moiety can undergo Diels-Alder reactions, a powerful tool for creating cross-linked or hyperbranched polymer architectures.

In the realm of supramolecular chemistry, the ability of the furan ring to participate in π-π stacking interactions and the amine group to form hydrogen bonds suggests that this compound could be a valuable building block for the construction of well-ordered supramolecular assemblies. These assemblies could exhibit interesting properties for applications in areas such as molecular recognition, sensing, and drug delivery.

Development of this compound-Based Probes for Chemical Biology Research (Focusing on Mechanistic Studies)

Chemical probes are essential tools for elucidating biological processes at the molecular level. A molecule with the structural attributes of this compound could be derivatized to create probes for studying enzyme mechanisms or for mapping protein-protein interactions. The furan ring can be modified with reporter groups such as fluorophores or biotin (B1667282) tags.

The cyclopropylamine unit is a known "mechanism-based inactivator" of certain enzymes, particularly monoamine oxidases. This property could be harnessed to design activity-based probes that covalently label their target enzymes, allowing for their identification and characterization. Mechanistic studies using such probes could provide valuable insights into enzyme function and dysfunction, which is crucial for the development of new therapeutic agents.

Advanced Analytical Method Development for 2 Furan 3 Yl Cyclopropan 1 Amine

Development of Chromatographic Techniques for Separation and Purity Analysis (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are indispensable for separating 2-(Furan-3-yl)cyclopropan-1-amine from starting materials, byproducts, and its own enantiomer. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

The enantioselective separation of this compound is critical due to the presence of a chiral center in the cyclopropane (B1198618) ring. Chiral HPLC is the method of choice for resolving these enantiomers. The selection of the chiral stationary phase (CSP) is paramount for achieving adequate separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often effective for the separation of a wide range of chiral compounds, including amines. mdpi.comresearchgate.net For primary amines like this compound, macrocyclic glycopeptide CSPs, such as those based on teicoplanin or vancomycin, can offer excellent enantioselectivity, often without the need for derivatization. researchgate.netnih.gov

The mobile phase composition, including the type and concentration of the organic modifier (e.g., ethanol, isopropanol) and the presence of acidic or basic additives, can significantly influence retention and resolution. nih.govyakhak.org For basic analytes, the addition of a small amount of an acid to the mobile phase can improve peak shape and enhance interaction with the CSP. nih.gov

Interactive Data Table: Exemplary Chiral HPLC Method Parameters for Amine Separation

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Teicoplanin-based CSP |

| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Acetonitrile/Water/Trifluoroacetic Acid (70:30:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 220 nm |

| Temperature | 25°C | 30°C |

Note: This table presents exemplary conditions based on the separation of similar chiral amines and may require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While primary amines can sometimes exhibit poor chromatographic behavior due to their polarity, derivatization can overcome this limitation. iu.edubre.com GC-MS provides not only quantitative data but also structural information through mass spectral fragmentation patterns.

For the analysis of furan (B31954) derivatives, a capillary column such as a HP-5MS is often employed. nih.gov The mass spectrum of furan itself is characterized by its molecular ion peak. nist.gov The fragmentation of this compound would be expected to show characteristic losses corresponding to the furan and cyclopropylamine (B47189) moieties. The electron impact (EI) mass spectrum of a related compound, 3-acetyl-2,5-dimethylfuran, shows a distinct molecular ion and fragmentation pattern that can be used as a reference for understanding the behavior of substituted furans in MS. ufz.de

Refined Spectroscopic Methods for Quantitative Analysis and Trace Detection

Spectroscopic techniques are vital for the quantitative analysis and detection of trace amounts of this compound.

UV-Vis Spectroscopy:

Furan-containing compounds typically exhibit characteristic ultraviolet (UV) absorption. Furan itself has a UV absorption maximum that can be used for quantification. researchgate.netmdpi.com The presence of the furan ring in this compound allows for its detection and quantification using UV-Vis spectroscopy. The exact wavelength of maximum absorbance (λmax) will be influenced by the substitution on the furan ring.

Infrared (IR) Spectroscopy:

Infrared spectroscopy is a valuable tool for functional group identification. Primary amines show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The spectrum would also be expected to show bands corresponding to the C-H bonds of the cyclopropane ring and the characteristic vibrations of the furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons on the furan and cyclopropane rings provide definitive structural information. For instance, in furan-2-carbaldehyde, the aldehyde proton shows a characteristic signal, and the protons on the furan ring have distinct chemical shifts that are influenced by the substituent. mdpi.com

Interactive Data Table: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Expected Range/Value |

| UV-Vis | λmax (in Ethanol) | ~210-230 nm |

| FT-IR (cm⁻¹) | N-H stretch (primary amine) | 3300-3500 (two bands) |

| C-H stretch (furan) | ~3100 | |

| C-O-C stretch (furan) | ~1015 | |

| ¹H NMR (ppm) | Furan ring protons | 6.0-7.5 |

| Cyclopropane ring protons | 0.5-2.0 | |

| Amine proton (NH₂) | Variable, broad | |

| ¹³C NMR (ppm) | Furan ring carbons | 110-150 |

| Cyclopropane ring carbons | 10-30 |

Note: These are expected values based on analogous structures and may vary for the specific compound.

Derivatization Strategies for Enhanced Detectability and Specificity

Derivatization is a chemical modification of an analyte to enhance its analytical properties, such as volatility for GC analysis or response to a specific detector. iu.edu

For GC-MS analysis of this compound, acylation is a common and effective derivatization strategy. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine group to form a more volatile and thermally stable trifluoroacetyl derivative. osti.govresearchgate.net This not only improves chromatographic peak shape but can also introduce a fluorine atom, making the derivative highly sensitive to electron capture detection (ECD). An exhaustive trifluoroacetylation can lead to the addition of two trifluoroacetyl groups to a primary amine, which can aid in its identification. osti.gov

Another approach is silylation, where a silyl (B83357) group is introduced to the amine. However, acylated derivatives are often reported to be more stable than their silylated counterparts, especially for primary amines. nih.gov

For HPLC analysis, derivatization with a fluorogenic reagent such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed to significantly increase detection sensitivity when using a fluorescence detector. yakhak.org

Interactive Data Table: Common Derivatization Reagents for Primary Amines

| Reagent | Derivative Formed | Analytical Advantage |

| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetyl amide | Increased volatility and thermal stability for GC; ECD sensitivity |

| Heptafluorobutyric Anhydride (HFBA) | Heptafluorobutyryl amide | Similar to TFAA with potentially higher ECD sensitivity |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative | Increased volatility for GC |

| 4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) | NBD-amine adduct | Highly fluorescent for sensitive HPLC-fluorescence detection |

Future Research Directions and Unexplored Avenues for 2 Furan 3 Yl Cyclopropan 1 Amine

Identification of Unconventional Synthetic Pathways and Reaction Conditions

The development of novel and efficient synthetic routes to 2-(furan-3-yl)cyclopropan-1-amine and its derivatives is a primary area for future research. While classical syntheses exist, exploring unconventional pathways could provide access to improved yields, stereoselectivity, and scalability.

Future investigations could focus on:

Transition-Metal Catalyzed Cyclopropanation: Rhodium(II) and Gold(I) complexes have proven effective in catalyzing the cyclopropanation of furans with diazo compounds or furan-ynes. smolecule.com Research into tailoring these catalytic systems, perhaps using different ligands or metal centers, could optimize the synthesis of the 2-(furan-3-yl)cyclopropane core. For instance, gold(III)-catalyzed processes involving the cleavage of a carbon-nitrogen bond in propargyl amines to form polysubstituted furans could be adapted. mdpi.com

One-Pot and Multicomponent Reactions: Designing one-pot sequences, such as a Wittig olefination followed by a sulfur ylide cyclopropanation, could offer a streamlined approach to cyclopropane (B1198618) rings. researchgate.net Similarly, adapting three-component condensation reactions, which are effective for creating polyfunctionalized furans, could lead to the direct assembly of complex derivatives of the target molecule. researchgate.net

Novel Reaction Conditions: The use of superacids like trifluoromethanesulfonic acid (TfOH) has been shown to facilitate the hydroarylation of furan-containing propenoic acids. mdpi.com Exploring such extreme or unconventional conditions could unlock new pathways for functionalizing the furan (B31954) ring or constructing the cyclopropane moiety. Additionally, mild catalytic systems, such as those involving K₂PdI₄ under neutral conditions for cycloisomerization reactions, could be investigated for fragile furan-containing substrates. researchgate.net

| Synthetic Strategy | Potential Catalyst/Reagent | Rationale | Potential Outcome |

| Asymmetric Cyclopropanation | Chiral Rh(II) complexes (e.g., Rh₂(S-TCPTTL)₄) | Enables high enantioselectivity in the formation of the cyclopropane ring. smolecule.com | Enantiomerically pure this compound. |

| Gold-Catalyzed Cyclization | Gold(I) or Gold(III) catalysts | Facilitates reactions of furan-ynes or propargylic amines to form complex furan structures. smolecule.commdpi.com | Novel substituted furan-cyclopropane scaffolds. |

| One-Pot Synthesis | Wittig reagents & Sulfur ylides | Combines multiple synthetic steps into a single, efficient process. researchgate.net | Rapid access to diverse cyclopropane derivatives. |

| Multicomponent Reactions | Lewis acids (e.g., ZnCl₂) or Iodine | Allows for the convergent synthesis of complex molecules from simple starting materials. researchgate.netresearchgate.net | Highly functionalized this compound analogues. |

Discovery of Novel Chemical Reactivity and Catalytic Transformations

The combination of an aromatic, electron-rich furan ring with a strained, reactive cyclopropane ring and a nucleophilic amine suggests a rich and largely unexplored reactive landscape.

Key areas for investigation include:

Ring-Opening Reactions: The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions. Investigating reactions with electrophiles, radical species, or transition metals could lead to novel linear scaffolds or the formation of larger ring systems. Boron Lewis acids, for example, can mediate the ring-opening of related alkylidene cyclopropanes. smolecule.com

Furan Dearomatization: The furan ring, despite its aromaticity, can undergo reactions that lead to dearomatization, transforming it into nonaromatic derivatives under relatively mild conditions. acs.org Oxidative dearomatization of related 3-(furan-2-yl)propan-1-ones has been shown to produce highly functionalized 2-ene-1,4,7-triones, which can undergo further cyclization. nih.gov Exploring similar transformations with this compound could yield a variety of complex oxygenated heterocycles.

Combined Catalysis: The development of cooperative catalytic systems that can activate different parts of the molecule simultaneously is a promising frontier. Merging enamine activation catalysis (involving the amine group) with transition metal catalysis could enable selective transformations that are otherwise inaccessible. researchgate.net This dual-catalysis approach could facilitate novel C-H functionalization or cross-coupling reactions on the furan ring.

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures. numberanalytics.com Investigating the cycloaddition potential of this compound with various dienophiles could serve as a powerful tool for building molecular complexity.

Integration of this compound into Emerging Areas of Chemical Science

The structural motifs within this compound are prevalent in various fields, suggesting its potential as a valuable component in advanced materials and chemical biology.

Materials Science: Furan-based monomers are being explored as renewable, bio-based alternatives to petroleum-derived compounds in polymer synthesis. mdpi.com Furan-based diamines, for instance, have been used to create bio-based polyimides. mdpi.com Future work could involve incorporating this compound as a monomer or cross-linking agent to create novel polymers with unique thermal, mechanical, or biodegradable properties.

Chemical Biology: Furan derivatives exhibit a wide range of biological activities and are found in numerous pharmaceuticals. ijabbr.commdpi.com The cyclopropylamine (B47189) moiety is also a recognized pharmacophore. The combination of these features makes this compound an attractive scaffold for medicinal chemistry. It could be used as a starting point for the synthesis of new bioactive compounds, such as enzyme inhibitors or receptor ligands. ijabbr.comnih.gov Furthermore, its functional groups could be used for conjugation to antibodies or other biomolecules, creating targeted probes or therapeutic agents. researchgate.net

Advanced Computational Methodologies for Predictive Modeling of its Properties and Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of this compound, thereby guiding and accelerating experimental research.

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to model potential reaction pathways, as has been done to understand the superelectrophilic activation of furan derivatives in superacids. mdpi.com Such studies could predict the feasibility of proposed unconventional synthetic routes and rationalize observed stereoselectivities, saving significant experimental effort.

Biological Target Interaction Modeling: For applications in medicinal chemistry, molecular docking simulations can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. nih.gov This approach was used successfully to study how novel furan derivatives bind to the colchicine (B1669291) binding site of tubulin. nih.gov These in silico screening methods can prioritize the synthesis of compounds with the highest predicted activity.

Property Prediction: Computational models can predict key physicochemical properties, such as solubility, stability, and electronic properties. This information is crucial for designing applications in materials science and for developing drug-like molecules with favorable pharmacokinetic profiles.

Potential as a Modular Platform for Diversified Chemical Applications

The distinct reactivity of the furan ring, cyclopropane ring, and amine group makes this compound an ideal modular platform for generating chemical libraries with high structural diversity.

Scaffold for Diversity-Oriented Synthesis: Each component of the molecule can be functionalized independently. The amine provides a handle for acylation, alkylation, or sulfonylation. The furan ring can undergo electrophilic substitution, metalation, or cross-coupling reactions. numberanalytics.com The cyclopropane ring can be derivatized or used as a conformational constraint. This orthogonal reactivity allows the molecule to serve as a versatile building block for creating a wide array of new chemical entities. acs.orgsmolecule.com

Intermediate for Complex Heterocycle Synthesis: Furans are valuable precursors for a variety of other five-, six-, and seven-membered ring systems. acs.org By leveraging the reactivity of the furan core in this compound, chemists can access novel and complex heterocyclic frameworks that would be difficult to synthesize by other means. This makes it a valuable intermediate in the synthesis of natural product analogues and new pharmaceutical scaffolds. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(Furan-3-yl)cyclopropan-1-amine, and what challenges arise during purification?

- Methodology : Synthesis typically involves cyclopropanation of a furan-containing precursor followed by amine functionalization. A common approach includes reacting furan-3-carbaldehyde with a cyclopropane-forming agent (e.g., Corey-Chaykovsky reaction) under basic conditions. Subsequent reductive amination or nucleophilic substitution introduces the amine group.

- Challenges : By-products like unreacted intermediates or diastereomers (if stereocenters exist) require purification via column chromatography (silica gel, gradient elution) or recrystallization. Solvent selection (e.g., dichloromethane, ethyl acetate) impacts yield and purity .

Q. Which spectroscopic and computational methods are critical for confirming the structure of this compound?

- Techniques :

- NMR : - and -NMR identify cyclopropane ring protons (δ 0.8–1.5 ppm) and furan aromatic signals (δ 6.5–7.5 ppm). -NMR is used if fluorinated analogs are synthesized.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak for CHNO: calc. 124.0762).

- Computational : Density Functional Theory (DFT) optimizes geometry and predicts IR/NMR spectra for validation .

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of cyclopropanamine derivatives?

- SAR Insights :

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound analogs?

- Approach :

Re-evaluate force fields : Adjust parameters in molecular docking simulations to account for cyclopropane ring strain or furan π-π interactions.

Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.

Meta-analysis : Compare datasets from analogs (e.g., 2-(5-(2,6-difluorophenyl)furan-2-yl)cyclopropanamine) to identify outliers caused by steric hindrance or solvent effects .

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound derivatives?

- Solutions :

- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts during cyclopropanation to induce enantioselectivity.

- Chromatographic resolution : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives .

Q. How do in vitro and in vivo pharmacological profiles of this compound diverge, and what factors explain these discrepancies?

- Key Factors :

- Metabolic instability : Furan rings may undergo cytochrome P450-mediated oxidation, reducing bioavailability.

- Protein binding : Serum albumin interactions diminish free drug concentration.

- Blood-brain barrier (BBB) penetration : LogP adjustments (e.g., adding trifluoromethyl groups) enhance CNS delivery but increase toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.